molecular formula C19H17ClN2O5S B12391439 Steroid sulfatase/17|A-HSD1-IN-3

Steroid sulfatase/17|A-HSD1-IN-3

Cat. No.: B12391439
M. Wt: 420.9 g/mol
InChI Key: VJKAYNTYSBMZBO-UHFFFAOYSA-N
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Description

Steroid sulfatase/17β-hydroxysteroid dehydrogenase type 1 inhibitor 3 (Steroid sulfatase/17β-HSD1-IN-3) is a dual inhibitor targeting both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This compound is particularly significant in the treatment of estrogen-dependent diseases such as endometriosis and certain cancers, including breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Steroid sulfatase/17β-HSD1-IN-3 is synthesized through a series of chemical reactions starting from in-house 17β-hydroxysteroid dehydrogenase type 1 inhibitors. The phenolic OH group of these inhibitors is masked with a sulfamate ester to achieve dual inhibition properties . The synthetic route involves multiple steps, including the formation of sulfamate esters and subsequent purification processes.

Industrial Production Methods

Industrial production of Steroid sulfatase/17β-HSD1-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Steroid sulfatase/17β-HSD1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of Steroid sulfatase/17β-HSD1-IN-3, which can be further utilized in scientific research and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Steroid sulfatase/17β-HSD1-IN-3 is unique due to its dual inhibition mechanism, which allows it to target both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1 simultaneously. This dual action enhances its therapeutic potential and makes it a valuable compound for treating estrogen-dependent diseases .

Properties

Molecular Formula

C19H17ClN2O5S

Molecular Weight

420.9 g/mol

IUPAC Name

[3-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate

InChI

InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-16(12)22(2)19(23)18-10-9-17(26-18)14-8-7-13(11-15(14)20)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25)

InChI Key

VJKAYNTYSBMZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OS(=O)(=O)N)Cl

Origin of Product

United States

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